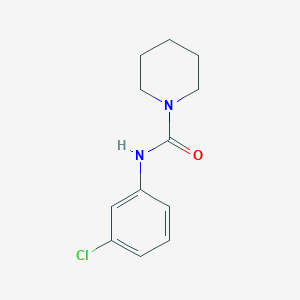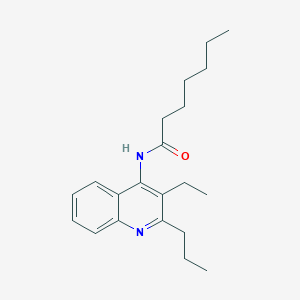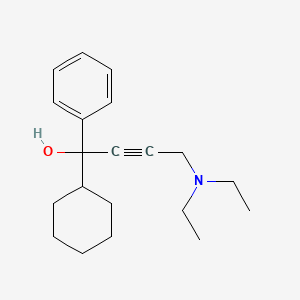
3,3'-(1,5-naphthalenediyldisulfonyl)dipropanoic acid
Vue d'ensemble
Description
3,3'-(1,5-naphthalenediyldisulfonyl)dipropanoic acid, also known as NDSB-256, is a chemical compound that has been widely used in scientific research. It is a sulfonated compound that has two carboxylic acid groups and two sulfonic acid groups, which makes it a highly polar molecule. NDSB-256 has been used as a research tool to study protein-protein interactions, protein-ligand interactions, and enzyme kinetics.
Mécanisme D'action
The mechanism of action of 3,3'-(1,5-naphthalenediyldisulfonyl)dipropanoic acid involves the binding of the compound to a specific site on the protein of interest. This binding interferes with the normal interaction between the protein and its binding partner, leading to the inhibition of the protein's activity. In the case of NF-κB, this compound binds to a specific site on IκBα, preventing the interaction between IκBα and NF-κB and thus inhibiting the activation of NF-κB.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its role as a protein-protein interaction inhibitor, this compound has been shown to inhibit the activity of enzymes such as protein kinase C and phospholipase A2. It has also been shown to have anti-inflammatory and anti-tumor effects in cell culture and animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3,3'-(1,5-naphthalenediyldisulfonyl)dipropanoic acid in lab experiments is its high potency and specificity. It has been shown to be effective at low concentrations and to have minimal off-target effects. However, one limitation of using this compound is its high polarity, which can make it difficult to dissolve in aqueous solutions. This can limit its use in certain experiments or require the use of organic solvents.
Orientations Futures
There are several potential future directions for the use of 3,3'-(1,5-naphthalenediyldisulfonyl)dipropanoic acid in scientific research. One area of interest is the development of this compound analogs with improved properties such as increased solubility or potency. Another area of interest is the use of this compound as a tool for studying the interaction between other proteins or for identifying new protein-protein interaction inhibitors. Finally, the use of this compound in animal models of inflammation or cancer may provide further insights into its potential therapeutic applications.
Applications De Recherche Scientifique
3,3'-(1,5-naphthalenediyldisulfonyl)dipropanoic acid has been used in a variety of scientific research applications. One of the main uses of this compound is as a protein-protein interaction inhibitor. It has been shown to inhibit the interaction between the transcription factor NF-κB and its binding partner IκBα. This interaction is a key step in the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival.
Propriétés
IUPAC Name |
3-[5-(2-carboxyethylsulfonyl)naphthalen-1-yl]sulfonylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O8S2/c17-15(18)7-9-25(21,22)13-5-1-3-11-12(13)4-2-6-14(11)26(23,24)10-8-16(19)20/h1-6H,7-10H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODXQACHMRPVGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)CCC(=O)O)C(=C1)S(=O)(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({[(4-methoxyphenyl)amino]carbonyl}amino)ethyl hydroxy(phenyl)carbamate](/img/structure/B3830656.png)

![2-{[(4-methylphenoxy)carbonyl]amino}ethyl [(4-chlorophenyl)sulfonyl]carbamate](/img/structure/B3830668.png)

![2-[(isopropoxycarbonyl)amino]ethyl [(4-methylphenyl)sulfonyl]carbamate](/img/structure/B3830680.png)
![2-[(propoxycarbonyl)amino]ethyl [(4-chlorophenyl)sulfonyl]carbamate](/img/structure/B3830683.png)
![6-(1-hydroxy-1-methyl-2-propyn-1-yl)-4,4,14a-trimethyl-1,2,3,4,6,14a-hexahydrophthalazino[2,3-a]cinnoline-8,13-dione](/img/structure/B3830684.png)

![2-hydroxy-5-sulfobenzoic acid - 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine (1:1)](/img/structure/B3830696.png)

![4-[(3,4-dichlorophenyl)sulfonyl]-2-butanone thiosemicarbazone](/img/structure/B3830699.png)
![N-1-adamantyl-3-[(4-bromophenyl)sulfonyl]propanamide](/img/structure/B3830714.png)
![2,2'-[4,4'-biphenyldiylbis(thio)]diethanol](/img/structure/B3830729.png)
